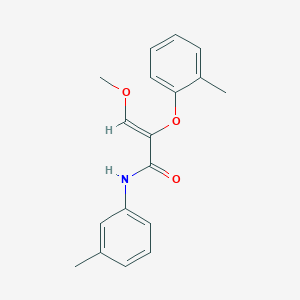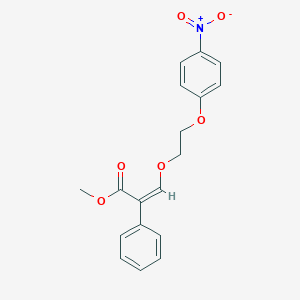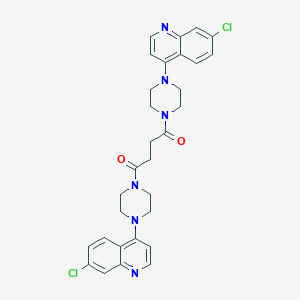![molecular formula C17H17ClN2O3S B305148 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
科学研究应用
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inhibiting the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
作用机制
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide inhibits JAK2 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This leads to the inhibition of the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and promoting the differentiation of regulatory T cells.
实验室实验的优点和局限性
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. However, there are some limitations to using 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain assays. Another limitation is that it can inhibit other kinases besides JAK2, which can lead to off-target effects.
未来方向
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and its effects on other signaling pathways.
合成方法
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(methylsulfonyl)allylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to yield 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been described in detail in several publications and is a well-established procedure.
属性
产品名称 |
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide |
|---|---|
分子式 |
C17H17ClN2O3S |
分子量 |
364.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-12-20(24(2,22)23)14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18/h3-11H,1,12H2,2H3,(H,19,21) |
InChI 键 |
LALNAGCBWHCGRH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305066.png)

![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)

![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)


![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![N-(7-chloro-4-quinolinyl)-N-(2-{4-[7-(4-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-1-piperazinyl)heptyl]-1-piperazinyl}ethyl)amine](/img/structure/B305086.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)